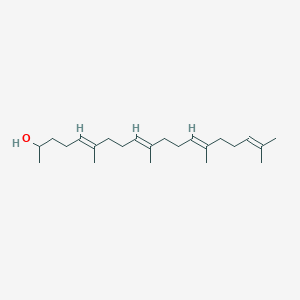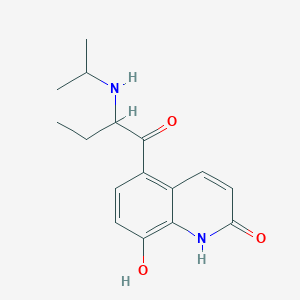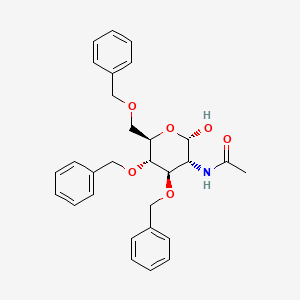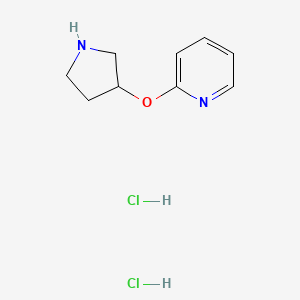
N-Hydroxy Ticagrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound retains the core structure of Ticagrelor but includes an additional hydroxyl group, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Ticagrelor involves multiple steps, starting from readily available starting materials. The process typically includes:
Condensation Reaction: The initial step involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol.
Triazole Formation: The intermediate product undergoes diazotization using a green reagent such as resin-NO2 in a mixture of water and acetonitrile.
Cyclopropylamine Addition: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. Process optimization techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy Ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may revert the compound to its parent structure.
Scientific Research Applications
N-Hydroxy Ticagrelor has several scientific research applications:
Chemistry: It is used as a reference compound in the study of P2Y12 receptor antagonists and their derivatives.
Mechanism of Action
N-Hydroxy Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet aggregation . This inhibition prevents the formation of platelet clots, reducing the risk of thrombotic events. The hydroxyl group may enhance its binding affinity or alter its pharmacokinetic properties, but further research is needed to fully understand these effects .
Comparison with Similar Compounds
Ticagrelor: The parent compound, widely used as an antiplatelet agent.
Clopidogrel: Another P2Y12 receptor antagonist, but with irreversible binding and requiring metabolic activation.
Prasugrel: Similar to Clopidogrel, it is an irreversible inhibitor of the P2Y12 receptor.
Uniqueness: N-Hydroxy Ticagrelor is unique due to the presence of the hydroxyl group, which may confer different pharmacological properties compared to its parent compound and other similar agents. Its reversible binding and potential for rapid onset and offset of action make it a promising candidate for further research and development .
Properties
CAS No. |
1644461-92-6 |
|---|---|
Molecular Formula |
C23H28F2N6O5S |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1 |
InChI Key |
HRRGLQQOMMYJIB-FNOIDJSQSA-N |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO |
Synonyms |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







